2-Oxoadipate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

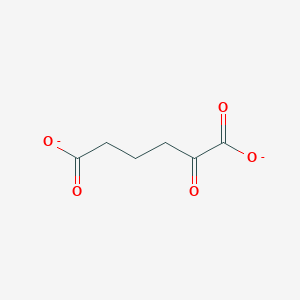

2-oxoadipate(2-) is dianion of 2-oxoadipic acid arising from deprotonation of both carboxylic acid groups. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a dicarboxylic acid dianion and an oxo carboxylic acid anion. It is a conjugate base of a 2-oxoadipic acid.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Enzymatic Reactions

2-Oxoadipate(2-) plays a crucial role in the oxidative decarboxylation process catalyzed by the 2-oxoadipate dehydrogenase complex (OADHc). This enzyme complex is involved in converting 2-oxoadipate to glutaryl-CoA and NADH, which are vital for energy metabolism and biosynthetic processes. The dysfunction of this pathway is linked to several metabolic disorders, including L-lysine metabolism disorders such as hyperlysinemia and AMOXAD (a condition caused by mutations in the DHTKD1 gene) .

Table 1: Key Enzymatic Reactions Involving 2-Oxoadipate(2-)

| Reaction Type | Enzyme | Product | Role in Metabolism |

|---|---|---|---|

| Oxidative Decarboxylation | 2-Oxoadipate Dehydrogenase (OADH) | Glutaryl-CoA + NADH | Energy production |

| Transamination | Aminotransferases | Various amino acids | Amino acid metabolism |

Inhibition Studies and Therapeutic Potential

Recent studies have highlighted the potential of phosphonate analogues to selectively inhibit enzymes involved in the metabolism of 2-oxoadipate. For instance, competitive inhibition of OGDH (2-oxoglutarate dehydrogenase) and OADH has been observed, suggesting that these analogues could serve as therapeutic agents in conditions where modulation of these pathways is beneficial .

Table 2: Inhibition Effects of Phosphonate Analogues on Enzyme Activity

| Inhibitor | Target Enzyme | Concentration (mM) | Inhibition (%) |

|---|---|---|---|

| SP | OADH | 0.2 | 60 |

| GP | OGDH | 0.2 | 75 |

Genetic Research and Disease Association

The genetic variant G729R in the DHTKD1 gene has been associated with disorders affecting lysine metabolism. Research utilizing structural-function analyses has shown how such mutations can impact enzyme activity, leading to metabolic dysfunctions . Understanding these genetic implications opens avenues for targeted therapies and genetic counseling.

Case Study: AMOXAD and DHTKD1 Mutation

A study on patients with AMOXAD revealed that most cases involved a heterozygous missense mutation in DHTKD1, significantly affecting the function of the 2-oxoadipate dehydrogenase enzyme . This highlights the importance of 2-oxoadipate in clinical diagnostics and potential gene therapy approaches.

Applications in Drug Development

The selective modulation of enzyme activity by derivatives of 2-oxoadipate presents opportunities for drug development. For example, derivatives have been shown to enhance or inhibit the activity of human oxygenases involved in various diseases, including cancer . This suggests that compounds related to 2-oxoadipate could serve as lead compounds for new therapeutic agents.

Table 3: Potential Drug Targets Modulated by 2-Oxoadipate Derivatives

| Target Enzyme | Effect of Derivative | Application Area |

|---|---|---|

| FIH (Factor Inhibiting HIF) | Enhanced activity | Cancer therapeutics |

| AspH (Aspartate/Asparagine Hydroxylase) | Inhibited activity | Cancer diagnostics |

Propiedades

Fórmula molecular |

C6H6O5-2 |

|---|---|

Peso molecular |

158.11 g/mol |

Nombre IUPAC |

2-oxohexanedioate |

InChI |

InChI=1S/C6H8O5/c7-4(6(10)11)2-1-3-5(8)9/h1-3H2,(H,8,9)(H,10,11)/p-2 |

Clave InChI |

FGSBNBBHOZHUBO-UHFFFAOYSA-L |

SMILES canónico |

C(CC(=O)C(=O)[O-])CC(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.